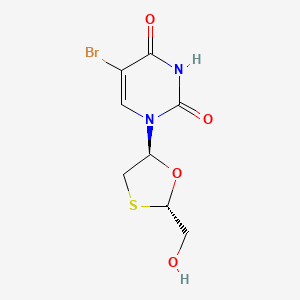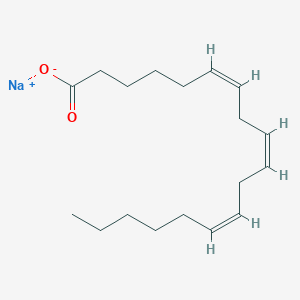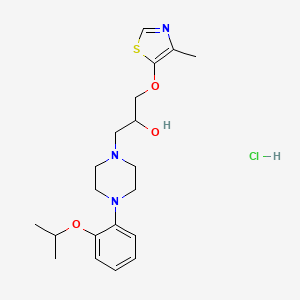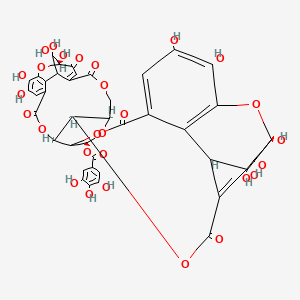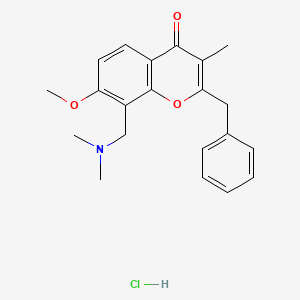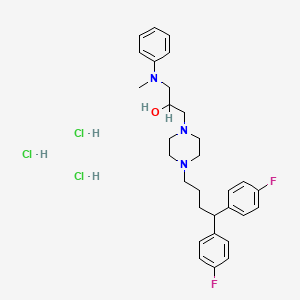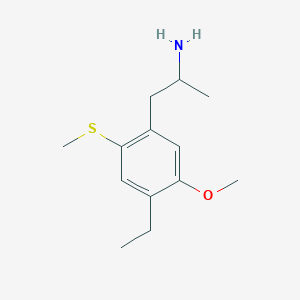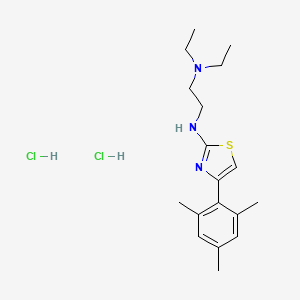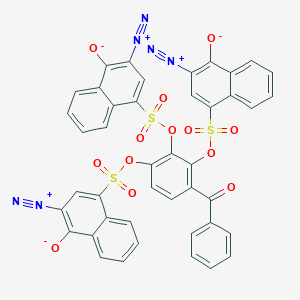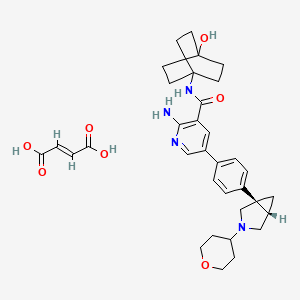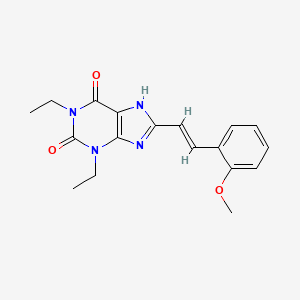
(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” is a mouthful, but let’s break it down It’s a xanthine derivative with an interesting twist: a methoxystyryl group attached to the eighth position Xanthines are a class of alkaloids found in various natural sources, including coffee, tea, and cocoa They exhibit stimulating effects due to their antagonism of adenosine receptors
Preparation Methods
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized via a multistep process. One common route involves starting with theobromine (another xanthine) and introducing the ethyl and methoxystyryl groups. The key steps include alkylation and condensation reactions.
Chemoenzymatic Synthesis: Enzymes can selectively modify xanthine precursors to yield the desired compound. This approach is more environmentally friendly and efficient.
- Alkylation: Ethylation typically involves treating theobromine with ethyl halides (e.g., ethyl bromide) in a solvent like DMF (dimethylformamide).
- Condensation: The methoxystyryl group can be introduced via a Knoevenagel condensation with an aldehyde (e.g., vanillin) under basic conditions.
Industrial Production::
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidative processes, leading to various oxidation states of the xanthine core.
Substitution: Nucleophilic substitution reactions can modify the ethyl or methoxystyryl groups.
Reduction: Reduction of the double bond in the styryl group may yield different analogs.
Ethylating Agents: Ethyl bromide, ethyl iodide.
Condensation Reagents: Base (e.g., sodium hydroxide), aldehydes (e.g., vanillin).
Oxidizing Agents: Peroxides, metal catalysts.
- The main product is “(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” itself.
- Byproducts may include regioisomers and stereoisomers.
Scientific Research Applications
Medicine: Investigated for its potential as an adenosine receptor antagonist in neurological disorders (e.g., Parkinson’s disease).
Chemistry: Used as a building block for designing novel xanthine-based drugs.
Industry: Possible applications in materials science (e.g., organic semiconductors).
Mechanism of Action
- The compound likely exerts its effects by blocking adenosine receptors (A1 and A2A), leading to increased alertness and vasodilation.
- Molecular targets include the central nervous system and cardiovascular system.
Comparison with Similar Compounds
Similar Compounds: Theobromine, caffeine, theophylline.
Uniqueness: The methoxystyryl group sets it apart, potentially influencing its pharmacological properties.
Properties
CAS No. |
155271-38-8 |
|---|---|
Molecular Formula |
C18H20N4O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-12-8-6-7-9-13(12)25-3/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+ |
InChI Key |
AXWPZCCFPAIGJV-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
